

Delamanid: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Dalamid*

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An In-depth Guide to the Chemical Structure, Mechanism of Action, and Clinical Pharmacology of a Novel Anti-Tuberculosis Agent

Introduction

Delamanid, marketed under the brand name Deltyba, is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB).^{[1][2]} As a member of the nitro-dihydroimidazooxazole class of compounds, Delamanid offers a novel mechanism of action, targeting the synthesis of essential components of the mycobacterial cell wall.^{[2][3][4]} This technical guide provides a comprehensive overview of Delamanid, focusing on its chemical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Delamanid is a complex synthetic molecule with the systematic IUPAC name (2R)-2-Methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b]^{[1][2]}oxazole.^{[1][4][5]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	681492-22-8	[1][6]
Molecular Formula	C ₂₅ H ₂₅ F ₃ N ₄ O ₆	[1][4][5]
Molecular Weight	534.49 g/mol	[1][4]
Appearance	Solid	
Purity	>99%	
Solubility	Soluble in DMSO	
Melting Point	195-196 °C	[7]

Chemical Structure:

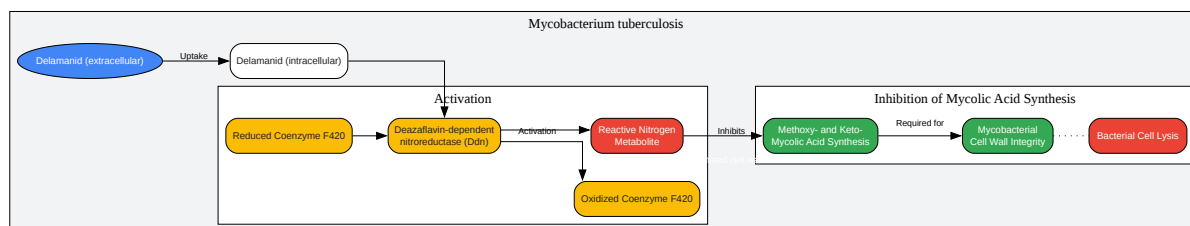
Chemical structure of Delamanid

Figure 1: Chemical structure of Delamanid.

Mechanism of Action

Delamanid is a prodrug that requires activation within the *Mycobacterium tuberculosis* (Mtb) bacillus to exert its bactericidal effect.[2][3][8] The activation and subsequent inhibition of mycolic acid synthesis involve a specific signaling pathway.

Signaling Pathway of Delamanid Activation and Action



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Caption: Delamanid activation and mechanism of action within *Mycobacterium tuberculosis*.

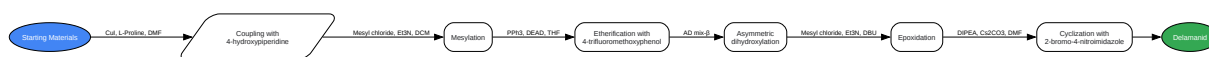
The key steps in Delamanid's mechanism of action are:

- **Activation:** Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme utilizing the reduced form of coenzyme F420.[1][3] This process generates a reactive nitrogen species, including nitric oxide.[3][9]
- **Inhibition of Mycolic Acid Synthesis:** The reactive metabolite of Delamanid specifically inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] This is distinct from the action of isoniazid, which inhibits α -mycolic acid synthesis.[3]
- **Bactericidal Effect:** The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell lysis.[1]

Experimental Protocols

Synthesis of Delamanid

A multi-step synthesis of Delamanid has been reported. A representative synthetic scheme is outlined below, with reagents and conditions provided for each key transformation.[10]



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Caption: A generalized workflow for the chemical synthesis of Delamanid.

Detailed Methodologies:

- Step 1: Ullmann Coupling: Reaction of a suitable aryl halide with 4-hydroxypiperidine is carried out in the presence of a copper(I) iodide catalyst and L-proline as a ligand in dimethylformamide (DMF).[10]
- Step 2: Mesylation: The hydroxyl group of the piperidine moiety is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM).[10]
- Step 3: Williamson Ether Synthesis: The mesylated intermediate is reacted with 4-(trifluoromethoxy)phenol under Mitsunobu conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).[10]
- Step 4: Sharpless Asymmetric Dihydroxylation: An alkene precursor is subjected to asymmetric dihydroxylation using AD-mix-β to introduce the chiral diol functionality.[10]
- Step 5: Epoxidation: The diol is converted to an epoxide, typically via mesylation followed by treatment with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
- Step 6: Imidazole Ring Formation: The final cyclization to form the imidazooxazole core is achieved by reacting the epoxide intermediate with 2-bromo-4-nitroimidazole in the presence of a base like diisopropylethylamine (DIPEA) and cesium carbonate in DMF.[10]

In Vitro Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of Delamanid against *M. tuberculosis* is determined by measuring its Minimum Inhibitory Concentration (MIC).

Protocol Outline:

- Culture Preparation: *M. tuberculosis* strains are grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
- Drug Dilution: A serial dilution of Delamanid is prepared in 7H11 agar or broth.
- Inoculation: The bacterial suspension is inoculated onto the drug-containing and drug-free control media.
- Incubation: Plates or tubes are incubated at 37°C for several weeks.
- MIC Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits visible growth of the bacteria.[\[11\]](#) Resistance is often defined as growth at a Delamanid concentration of 0.2 µg/mL that is greater than 1% of the drug-free control.[\[12\]](#)

Quantitative Data

In Vitro Bioactivity

Delamanid exhibits potent activity against both drug-susceptible and drug-resistant strains of *M. tuberculosis*.

Strain Type	MIC90 Range (µg/mL)	Reference
Drug-Susceptible M. tuberculosis	0.01194 - 0.01248	[11]
Rifampicin-Resistant M. tuberculosis	0.01221 - 0.01341	[11]
Isoniazid-Resistant M. tuberculosis	0.01221 - 0.01341	[11]
Ethambutol-Resistant M. tuberculosis	0.01221 - 0.01341	[11]
Streptomycin-Resistant M. tuberculosis	0.01221 - 0.01341	[11]

Pharmacokinetic Properties

The pharmacokinetic profile of Delamanid is characterized by a long half-life and metabolism primarily by albumin.

Parameter	Value	Reference
Protein Binding	≥99.5%	[1]
Metabolism	Primarily by serum albumin to form the main metabolite DM-6705; to a lesser extent by hepatic CYP3A4. [1] [8] [13]	
Elimination Half-life	30–38 hours	[1] [2] [8]
Time to Maximum Concentration (Tmax)	4-5 hours after oral administration	[2]
Excretion	Not excreted in urine	[1] [8]

Clinical Efficacy in MDR-TB

Clinical trials have demonstrated the efficacy of Delamanid in combination with an optimized background regimen (OBR) for the treatment of MDR-TB.

Study Outcome	Delamanid (≥ 6 months) + OBR	Placebo/Delamanid (≤ 2 months) + OBR	p-value	Reference
Favorable Outcomes	74.5%	55.0%	<0.001	[14] [15]
Mortality	1.0%	8.3%	<0.001	[14] [15]

Conclusion

Delamanid represents a significant advancement in the treatment of multidrug-resistant tuberculosis. Its unique mechanism of action, potent in vitro and in vivo activity, and demonstrated clinical efficacy make it a valuable component of combination therapy. This technical guide provides a foundational understanding of Delamanid's chemical and pharmacological properties, intended to support further research and development efforts in the field of anti-tubercular drug discovery.

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